3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol
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Overview
Description
3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been found to exhibit diverse pharmacological activities, including anticancer properties . These compounds often target cellular processes such as cell proliferation and apoptosis .
Mode of Action
For instance, some 1,3,4-thiadiazole derivatives have been found to inhibit cell proliferation and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazole scaffold have been found to affect various biochemical pathways related to cell proliferation, apoptosis, and other cellular processes .
Result of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been found to exhibit anticancer activity, potentially through mechanisms such as inhibition of cell proliferation and induction of apoptosis .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiadiazole derivative .
Cellular Effects
Other 1,3,4-thiadiazole derivatives have been shown to exert various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
Other 1,3,4-thiadiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with appropriate diol derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its effects on the central nervous system.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3,4-thiadiazole-2-thiol: Known for its antimicrobial properties.
2-Amino-5-mercapto-1,3,4-thiadiazole: Studied for its anticancer activity.
5-Arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides: Investigated for their antioxidant and anticancer properties.
Uniqueness
3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propane-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S2/c6-4-7-8-5(12-4)11-2-3(10)1-9/h3,9-10H,1-2H2,(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZFTWBCNSFDNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CSC1=NN=C(S1)N)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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